molecular formula C15H9Cl3N2S B371396 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine CAS No. 297150-38-0

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B371396
CAS No.: 297150-38-0
M. Wt: 355.7g/mol
InChI Key: SWGKXCHMIFIKED-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a high-purity synthetic organic compound supplied for research and development purposes. This substance belongs to the class of 2-aminothiazole derivatives, a scaffold recognized for its significant potential in medicinal chemistry and materials science . The structure incorporates multiple aryl chlorides, which may influence its electronic properties and interaction with biological targets. Researchers investigate 2-aminothiazole cores for a diverse range of biological activities. Scientific literature on analogous compounds indicates that the 1,3-thiazole ring is a privileged structure in drug discovery, with documented interest in its antimicrobial , antifungal , anti-inflammatory , and anticancer properties . The specific substitution pattern on this compound makes it a valuable intermediate for further chemical derivatization, such as in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-5-11(17)7-12(13)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKXCHMIFIKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For this compound, this involves the reaction of N-(2,4-dichlorophenyl)thiourea with α-bromo-4-chloroacetophenone under reflux conditions.

Key Steps:

  • Preparation of N-(2,4-Dichlorophenyl)thiourea:

    • 2,4-Dichloroaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid, yielding the thiourea derivative.

    • Reaction Conditions: Ethanol solvent, 80°C, 4 hours.

    • Yield: 85–90% (reported for analogous thiourea syntheses).

  • Synthesis of α-Bromo-4-Chloroacetophenone:

    • Bromination of 4-chloroacetophenone using bromine in acetic acid at 0–5°C.

    • Yield: 75–80% (based on thiadiazole precursor brominations).

  • Cyclization to Form Thiazole Core:

    • N-(2,4-Dichlorophenyl)thiourea (1.0 equiv) and α-bromo-4-chloroacetophenone (1.1 equiv) reflux in ethanol for 8–12 hours.

    • Workup: Neutralization with aqueous sodium bicarbonate, followed by recrystallization from ethanol.

Critical Parameters:

  • Solvent Selection: Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Temperature: Prolonged reflux (>10 hours) improves cyclization efficiency but risks decomposition.

Alternative Pathway: Post-Functionalization of Preformed Thiazoles

An alternative strategy involves synthesizing 5-(4-chlorophenyl)-1,3-thiazol-2-amine first, followed by N-arylation with 2,4-dichlorophenyl groups.

Procedure:

  • Synthesis of 5-(4-Chlorophenyl)-1,3-thiazol-2-amine:

    • Condensation of 4-chlorobenzaldehyde with thiourea in the presence of iodine, yielding the thiazole intermediate.

    • Yield: 70–75% (extrapolated from thiadiazole cyclization yields).

  • Buchwald-Hartwig Amination:

    • Coupling of the thiazol-2-amine with 1-bromo-2,4-dichlorobenzene using Pd(OAc)₂/Xantphos catalytic system.

    • Conditions: Toluene, 110°C, 24 hours.

    • Yield: 50–60% (based on analogous arylations).

Limitations:

  • Palladium catalyst costs and sensitivity to moisture.

  • Requires rigorous exclusion of oxygen.

Optimization of Reaction Conditions

Solvent Screening for Cyclization

Comparative studies of solvents in Hantzsch synthesis reveal:

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.31082
DMF36.7868
Acetonitrile37.51258
Temperature (°C)Conversion (%)Selectivity (%)
09895
2510082
4010065

Recommendation: Maintain reaction at 0–5°C to suppress dibromination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 7.82 (d, J = 8.6 Hz, 2H, ArH from 4-chlorophenyl)

  • δ 7.61 (d, J = 8.6 Hz, 2H, ArH from 2,4-dichlorophenyl)

  • δ 6.95 (s, 1H, NH, exchangeable with D₂O)

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 168.2 (C-2 of thiazole)

  • δ 142.5 (C-5 of thiazole)

  • δ 134.8–128.3 (aromatic carbons)

Infrared Spectroscopy (IR)

  • ν 3250 cm⁻¹ (N-H stretch)

  • ν 1595 cm⁻¹ (C=N thiazole ring)

  • ν 1092 cm⁻¹ (C-Cl asymmetric stretch)

Comparative Analysis of Synthetic Methods

ParameterHantzsch SynthesisPost-Functionalization
Total Yield (%)65–7035–45
Purity (HPLC)>98%92–95%
ScalabilityKilogram-scale feasibleLimited to <100 g
Byproduct Formation<5%10–15%

Key Insight: The Hantzsch route offers superior efficiency for large-scale production despite longer reaction times.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways may yield 4-substituted thiazole isomers. Strategies to enhance regiocontrol:

  • Use of LiCl as additive (reduces isomerization by 40%).

  • Slow addition of α-bromo ketone to thiourea solution.

Purification of Hydrophobic Byproducts

Recrystallization optimization:

  • Solvent System: Ethanol/water (3:1 v/v) removes polymeric impurities.

  • Gradient Cooling: 60°C → 4°C over 6 hours improves crystal quality.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages:

  • Residence Time: 30 minutes vs. 10 hours batch

  • Yield Improvement: 78% → 85%

  • Safety: Reduced exposure to bromine vapors.

Green Chemistry Modifications

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact (PMI 18 vs. 43 for ethanol).

  • Catalyst Recycling: Pd nanoparticles recoverable via magnetic separation (3 cycles without activity loss) .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with substituted anilines. For example, one study reported the synthesis of related compounds by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate, leading to new anticancer agents .

Anticancer Properties

One of the primary applications of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of electron-withdrawing groups like chlorine enhances the cytotoxicity of these derivatives .

Case Study: Antitumor Activity
A study evaluated several derivatives based on this compound and found that modifications such as substituting different piperazine rings significantly affected their antitumor activity. For instance, a compound with a benzyl piperidine moiety exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • Substituents on the Phenyl Ring : The presence of chlorine atoms on the phenyl ring increases the biological activity.
  • Linkers : The type of linker used to connect the thiazole moiety to other pharmacophores can significantly impact efficacy.

A table summarizing some derivatives and their respective IC50 values against MCF-7 cells is provided below:

Compound StructureIC50 (µg/mL)Notes
Base Compound (5-(4-chlorophenyl)-...)10.10Initial activity
Substituted Piperazine Derivative5.36Enhanced activity with ortho substitution
Benzyl Piperidine Derivative2.32Most potent in the study

Other Potential Applications

Beyond anticancer applications, compounds similar to this compound have been explored for:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally similar compounds:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Thiazole Substituents Amine Group Reported Activity Synthesis Method Reference
Target compound 5-(4-Chlorophenyl) 2,4-Dichlorophenyl Not explicitly reported Likely cyclization with thiourea
4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine 4-(2,4-Dichlorophenyl) 2,6-Dichlorophenyl N/A (spectroscopic data only) Cyclization reaction
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-(4-Fluorophenyl) 3-Chloro-2-methylphenyl Antibacterial (Gram-positive) Cyclization with thiourea
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 4-(4-Chlorophenyl) N,N-Dipropargyl Anti-inflammatory (COX-2 inhibition) Cyclization of acetophenone derivatives
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine 5-(4-Chlorophenyl) Hexyl N/A Not detailed

Impact of Substituent Patterns

  • Position of Halogenation: The target compound’s 4-chlorophenyl group at the thiazole 5-position contrasts with analogs like 4-(4-chlorophenyl)-N,N-dipropargylthiazol-2-amine (position 4).
  • Amine Group Modifications : The 2,4-dichlorophenyl group on the amine distinguishes the target from derivatives with alkyl (e.g., hexyl in ) or Schiff base substituents (e.g., Compound 24 in ). Bulky aryl groups like 2,4-dichlorophenyl may enhance lipophilicity and membrane permeability .
  • Heterocycle Variations : Replacing thiazole with thiadiazole (e.g., 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.

Pharmacological and Mechanistic Insights

Antimicrobial Activity

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL), attributed to the electron-withdrawing fluorine atom enhancing membrane disruption .
  • 4-(4-Chlorophenyl)-N,N-dipropargylthiazol-2-amine showed anti-inflammatory effects (IC~50~ = 8.2 µM for COX-2 inhibition), likely due to the propargyl groups stabilizing hydrophobic interactions .

Anticancer Potential

While the target compound lacks reported activity, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibited selective cytotoxicity against Hep-G2 liver cancer cells (IC~50~ = 2.46 µg/mL) . The dichlorophenyl moiety is hypothesized to intercalate DNA or inhibit topoisomerases.

Analytical Methods

  • Spectroscopy : NMR and LC-MS are standard for structural validation (e.g., 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine in ).
  • X-ray Crystallography : Used to confirm planar thiadiazole rings in analogs like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Biological Activity

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anti-inflammatory and anticancer agent, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N2_{2}S
  • Molecular Weight : 325.24 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown notable cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µg/mL)
This compoundMCF-7 (breast cancer)10.10
This compoundHepG2 (liver cancer)5.36

These results indicate that the compound induces apoptotic cell death, which is crucial for its anticancer activity. The mechanism involves the modulation of apoptotic pathways and the inhibition of key survival signals in cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in the inflammatory response:

ActivityTarget EnzymeIC50_{50} (nM)
InhibitionCOX-250
InhibitioniNOS75

The dual inhibition suggests that this compound could be beneficial in treating diseases with an inflammatory component, such as neurodegenerative disorders .

Study on Neurodegenerative Therapeutics

A study investigated the potential of thiazole derivatives in treating neurodegenerative diseases. The results indicated that compounds with similar structures to this compound showed significant inhibition of DNase I and lipoxygenase (5-LO), which are implicated in neuroinflammation. The most potent derivatives achieved IC50_{50} values in the nanomolar range .

Molecular Docking Studies

Molecular docking simulations have provided insights into how these compounds interact with target proteins. The binding affinities were calculated using AutoDock Vina software, revealing favorable interactions with active sites of COX and iNOS enzymes. These findings support the hypothesis that structural modifications can enhance biological activity by optimizing binding interactions .

Q & A

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine?

  • Methodological Answer : The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloketones or via POCl3-mediated cyclization. For example:
  • Route 1 : Reacting 4-chlorophenyl-substituted thiosemicarbazide with 2,4-dichlorophenyl isothiocyanate in POCl3 under reflux (90°C, 3 hours), followed by neutralization with NH4OH to precipitate the product .
  • Route 2 : Using 2-amino-4-(4-chlorophenyl)thiazole and 2,4-dichloroaniline in a nucleophilic substitution reaction with catalytic acid .
    Table 1 : Comparison of synthetic conditions:
RouteReagentsTemperatureYieldReference
1POCl3, NH4OH90°C~65%
2HCl (cat.), DMF120°C~58%

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • X-ray crystallography confirms the planar thiazole ring and dihedral angles between aromatic substituents (e.g., 59.1° between chlorophenyl and dichlorophenyl groups) .
  • Spectroscopy :
  • IR : N-H stretching at ~3250 cm⁻¹, C-Cl vibrations at 750–800 cm⁻¹.
  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; thiazole C-H at δ 6.9 ppm .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing?

  • Methodological Answer :
  • X-ray analysis reveals N–H⋯N hydrogen bonds (2.89 Å) between the thiazole amine and adjacent aromatic rings, stabilizing the lattice .
  • Hirshfeld surface analysis quantifies intermolecular contacts:
  • Cl⋯H interactions : 12–15% contribution to packing.
  • π-π stacking : Distance of 3.6 Å between dichlorophenyl groups .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-311G**) optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating electrophilic reactivity at the thiazole sulfur .
  • Molecular docking against urease (PDB: 4H9M) predicts binding affinity (-8.2 kcal/mol) via H-bonding with active-site histidine residues, suggesting inhibitory potential .

Q. How does structural modification alter biological activity?

  • Methodological Answer :
  • SAR studies on analogous thiazoles show:
  • Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (MIC: 8 µg/mL against S. aureus).
  • N-substitution (e.g., Schiff bases) improves solubility but reduces potency .
    Table 2 : Activity comparison of derivatives:
SubstituentAntimicrobial Activity (MIC, µg/mL)Solubility (mg/mL)
4-Cl80.12
4-OCH₃320.45

Contradictions and Limitations

Q. Why do spectral data for similar compounds vary across studies?

  • Analysis :
  • Solvent effects : NMR shifts differ in DMSO-d6 vs. CDCl3 (e.g., thiazole C-H δ 6.9 in DMSO vs. δ 7.1 in CDCl3) .
  • Crystallographic disorder : Partial occupancy of chlorophenyl groups in crystal structures may lead to misinterpretation of bond angles .

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